2,2,3,3-四甲氧基丁烷

描述

2,2,3,3-Tetramethoxybutane is a chemical compound that has been the subject of various studies due to its interesting properties and reactions. It is a molecule that can undergo a variety of transformations and has been used in different contexts in chemical research.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 3,6-dibutanoic-1,2,4,5-tetroxane involves theoretical calculations at different levels, including molecular dynamics and density functional theory, to understand the structural and electronic effects that determine the stability of the conformers . Although not directly about 2,2,3,3-tetramethoxybutane, this study provides insights into the synthesis of structurally related molecules.

Molecular Structure Analysis

The molecular structure of 2,2,3,3-tetramethylbutane has been studied in detail, with research focusing on its heat capacity, entropy, and thermodynamic functions . These studies are crucial for understanding the molecular behavior and the potential energy barriers that the molecule encounters during its transformations.

Chemical Reactions Analysis

The chemical reactions of 2,2,3,3-tetramethylbutane have been extensively studied. Pyrolysis of the compound has been investigated, revealing a self-inhibited reaction sensitive to the surface/volume ratio of the reaction vessel . Additionally, in the presence of O2, the decomposition of 2,2,3,3-tetramethylbutane yields a high percentage of isobutene through specific molecular reactions . These studies provide a comprehensive understanding of the compound's reactivity and the conditions that affect its decomposition.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,3,3-tetramethylbutane have been characterized, including its heat capacity, heats of transition, fusion, and sublimation, as well as its vapor pressure and entropy . These properties are essential for predicting the behavior of the compound under various conditions and for its potential applications in different chemical processes.

科学研究应用

合成应用

2,2,3,3-四甲氧基丁烷(TMB)在合成化学中展示了显著的实用性。例如,TMB被用于通过选择性保护shikimic和quinic酸中的trans-1,2-二醇,高效合成(-)-甲基3-epi-shikimate和甲基3-epi-quinate (Armesto et al., 2000)。此外,TMB促进了从d-(-)-shikimic酸和d-(-)-quinic酸合成(-)-shikimate和(-)-quinate 3-磷酸的过程,证明了它作为试剂在比以往更少的步骤中的多功能性 (Shih & Wu, 2000)。

热化学研究

TMB的物理性质已经得到广泛研究,特别是其热容量和热力学函数。对固体TMB的热容量、转变热、熔化热和升华热,以及其蒸气压和熵进行了详细研究。这些研究对于了解TMB在不同温度条件下的行为 (Scott et al., 1952) 起着重要作用。

化学反应和分解

已经进行了关于TMB添加到氢气和氧气混合物中的研究,展示了它在化学反应和分解过程中的作用。对TMB在这些混合物中的相互作用的研究为了解自由基物种的形成和分解提供了见解,这对于理解复杂的化学反应 (Baldwin et al., 1979) 至关重要。此外,使用无壁反应器对TMB进行气相热解已经揭示了有关其分解动力学和产物形成的重要信息,增加了对有机化合物热解过程的了解 (Taylor & Milazzo, 1978)。

光化学和催化研究

TMB已成为光化学研究的对象,研究了其在紫外光下的行为,揭示了有关分子和自由基过程的信息。这项研究有助于更广泛地了解有机分子的光化学反应 (Gowenlock & Johnson, 1972)。此外,使用TMB进行钌双金属催化剂的催化性能研究揭示了氢解动力学,展示了TMB在理解催化反应和机制中的作用 (Coq et al., 1995)。

安全和危害

2,2,3,3-Tetramethoxybutane is classified as a combustible liquid . It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place . In case of contact with skin or eyes, it should be washed off immediately with plenty of water and medical attention should be sought if symptoms occur .

作用机制

Target of Action

It’s often used as a chemical reagent and intermediate in various chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,3,3-Tetramethoxybutane. For instance, it’s recommended to store the compound in a cool, well-ventilated place . It’s also noted to be combustible, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .

属性

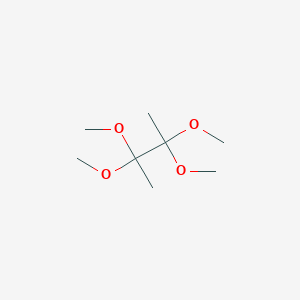

IUPAC Name |

2,2,3,3-tetramethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-7(9-3,10-4)8(2,11-5)12-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEBCOIFCLAOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446007 | |

| Record name | 2,2,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetramethoxybutane | |

CAS RN |

176798-33-7 | |

| Record name | 2,2,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetramethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,2,3,3-Tetramethoxybutane a useful reagent in carbohydrate chemistry?

A1: 2,2,3,3-Tetramethoxybutane excels in selectively protecting trans vicinal diols (diols on adjacent carbons with a trans configuration) in carbohydrates and other polyhydroxylated molecules. [, ] This selectivity stems from its ability to form thermodynamically favored cyclic acetals with trans diols, leaving other hydroxyl groups untouched. [, ] This selective protection is crucial for performing regioselective reactions on complex molecules like carbohydrates.

Q2: Can you provide a specific example of 2,2,3,3-Tetramethoxybutane's use in natural product synthesis?

A2: Certainly. Researchers have successfully employed 2,2,3,3-Tetramethoxybutane in the synthesis of (-)-methyl shikimate and (-)-methyl 3-epi-shikimate, both derivatives of shikimic acid. [] Shikimic acid is a key precursor in the biosynthesis of aromatic amino acids in plants and microorganisms, making it a valuable target for developing herbicides and antibiotics. [] The selective protection of the trans vicinal diol in quinic acid (a precursor to shikimic acid) using 2,2,3,3-Tetramethoxybutane allows for further modifications leading to these desired shikimate derivatives. [] You can read more about this in the paper here: .

Q3: Besides carbohydrate chemistry, are there other applications for 2,2,3,3-Tetramethoxybutane?

A3: Yes, 2,2,3,3-Tetramethoxybutane is also used in synthesizing nitrogen-containing heterocycles. For example, it plays a key role in the synthesis of trans-pyrrolidine diols starting from dimethyl tartrate. [] This synthesis involves protecting the diol functionality in dimethyl tartrate with 2,2,3,3-Tetramethoxybutane, followed by a series of transformations ultimately leading to the desired trans-pyrrolidine diols. [] This methodology offers a new route to these valuable compounds, which hold potential as building blocks in medicinal chemistry. For further information, you can refer to this paper: .

Q4: What are the structural characteristics of 2,2,3,3-Tetramethoxybutane?

A4: 2,2,3,3-Tetramethoxybutane has the molecular formula C8H20O4 and a molecular weight of 176.25 g/mol. [] While specific spectroscopic data isn't provided in the articles, its 1H and 13C NMR spectra would be characteristic of its structure, showing signals corresponding to the methoxy and methylene groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)